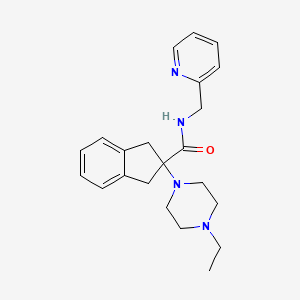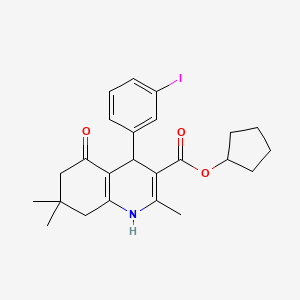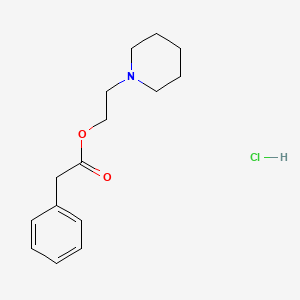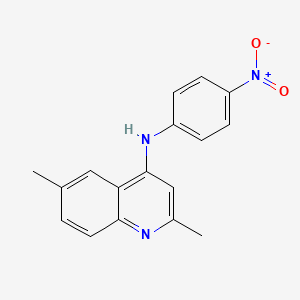![molecular formula C18H20FN3O4 B5138465 N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-1478, and it is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline works by selectively inhibiting the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The activation of EGFR leads to the activation of downstream signaling pathways, which ultimately leads to cell proliferation and survival. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have significant biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells. In non-cancerous cells, N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
One of the significant advantages of using N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in lab experiments is its selectivity towards EGFR tyrosine kinase. This compound has been extensively studied and has been shown to be a potent inhibitor of EGFR tyrosine kinase. However, one of the limitations of using this compound is its potential toxicity. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to induce liver toxicity in animal studies, and caution should be exercised when using this compound in lab experiments.
将来の方向性
There are numerous future directions for the study of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline. One of the significant areas of research is the development of new EGFR inhibitors with improved selectivity and reduced toxicity. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, there is a need for further studies to understand the mechanisms of action of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in non-cancerous cells and its potential applications in the treatment of inflammatory diseases.
合成法
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline involves a series of chemical reactions. The first step is the reaction of 4-fluoroaniline with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. This is followed by the reaction of 2-(4-fluorophenoxy)ethanol with 4-morpholinecarboxaldehyde to form N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde. The final step involves the reaction of N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde with 2-nitroaniline to form N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline.
科学的研究の応用
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in cancer research. EGFR is overexpressed in many types of cancers, and the inhibition of EGFR signaling has been shown to be an effective strategy for cancer treatment. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a potent inhibitor of EGFR tyrosine kinase, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBCRREUABDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)

![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)